molecular formula C7H6BF3KNO2 B13470659 Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate

Potassium trifluoro(6-(methoxycarbonyl)pyridin-3-yl)borate

Cat. No.: B13470659
M. Wt: 243.03 g/mol
InChI Key: XETNIPPYTFSGRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The reaction conditions often involve mild temperatures and atmospheric pressure .

Major Products

The major products formed from these reactions include boronic acids, borane derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide involves its role as a boron source in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the boron atom transfers its organic group to the palladium center. This process facilitates the formation of new carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[6-(methoxycarbonyl)pyridin-3-yl]boranuide is unique due to its methoxycarbonyl group, which imparts specific reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and functional group tolerance .

Properties

Molecular Formula

C7H6BF3KNO2

Molecular Weight

243.03 g/mol

IUPAC Name

potassium;trifluoro-(6-methoxycarbonylpyridin-3-yl)boranuide

InChI

InChI=1S/C7H6BF3NO2.K/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h2-4H,1H3;/q-1;+1

InChI Key

XETNIPPYTFSGRF-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CN=C(C=C1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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